molecular formula C21H25ClN4O3S B10994882 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B10994882
M. Wt: 449.0 g/mol
InChI Key: JAVWMXBUCUODQN-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form a ketone.

    Reduction: The oxoethyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(4-chlorophenyl)-4-oxopiperidine.

    Reduction: Formation of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-hydroxyethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Properties

Molecular Formula

C21H25ClN4O3S

Molecular Weight

449.0 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C21H25ClN4O3S/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2

InChI Key

JAVWMXBUCUODQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Origin of Product

United States

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